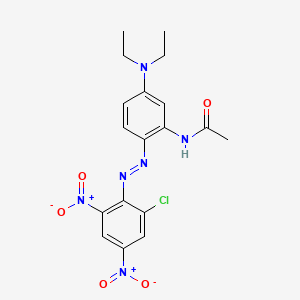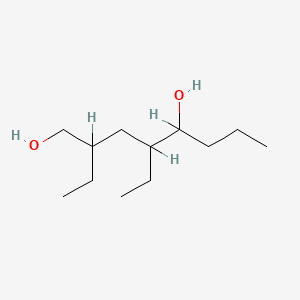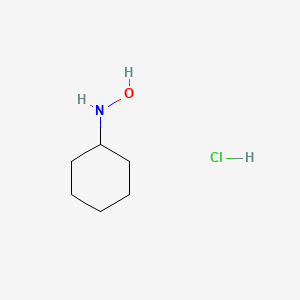
Trimethylsulfoniumtetrafluoroborat
Übersicht
Beschreibung
Trimethylsulfonium tetrafluoroborate is an organic compound with the chemical formula C3H9BF4S. It is a salt composed of the trimethylsulfonium cation and the tetrafluoroborate anion. This compound is known for its use in organic synthesis, particularly as a methylene transfer agent and a pharmaceutical intermediate .
Wissenschaftliche Forschungsanwendungen
Trimethylsulfonium tetrafluoroborate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biochemical studies involving methylene transfer reactions.
Medicine: Explored as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
Target of Action
Trimethylsulfonium Tetrafluoroborate (TMF) primarily targets the NS5B polymerase , an enzyme that plays a crucial role in the replication of certain viruses . This enzyme is also the target of the antiviral drug ribavirin .
Mode of Action
TMF interacts with its target, the NS5B polymerase, by binding to its active site . This binding blocks access to the 3’-OH group of ribose, a critical component in the synthesis of viral RNA . By inhibiting this process, TMF effectively halts the replication of the virus .
Biochemical Pathways
The primary biochemical pathway affected by TMF is the viral RNA synthesis pathway . By inhibiting the NS5B polymerase, TMF disrupts this pathway, preventing the virus from replicating and spreading .
Result of Action
The primary result of TMF’s action is the inhibition of viral RNA synthesis . This leads to a halt in viral replication, preventing the spread of the virus within the host organism .
Action Environment
The action of TMF is influenced by various environmental factors. For instance, the compound should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . These conditions help maintain the stability and efficacy of TMF . Furthermore, the compound’s action may also be influenced by the physiological environment within the host organism, such as pH levels, temperature, and the presence of other biochemical substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylsulfonium tetrafluoroborate can be synthesized by treating trimethylsulfonium iodide with silver tetrafluoroborate. The reaction typically occurs in an organic solvent such as acetonitrile, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of trimethylsulfonium tetrafluoroborate follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylsulfonium tetrafluoroborate primarily undergoes substitution reactions. It is used in the Corey-Chaykovsky reaction, where it acts as a methylene transfer agent to convert carbonyl compounds into epoxides or aziridines .
Common Reagents and Conditions:
Corey-Chaykovsky Reaction: This reaction involves the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the sulfonium ylide in situ.
Major Products:
Epoxides: Formed from the reaction with aldehydes or ketones.
Aziridines: Formed from the reaction with imines.
Vergleich Mit ähnlichen Verbindungen
Trimethylsulfonium iodide: Another salt of trimethylsulfonium, used in similar methylene transfer reactions.
Trimethylsulfonium bromide: Similar in structure and reactivity, but with different solubility and stability properties.
Trimethylsulfonium methylsulfate: Used in organic synthesis, particularly in the formation of sulfonium ylides.
Uniqueness: Trimethylsulfonium tetrafluoroborate is unique due to its high stability and non-coordinating nature of the tetrafluoroborate anion. This makes it particularly useful in reactions where other counterions might interfere or destabilize the intermediate species .
Eigenschaften
IUPAC Name |
trimethylsulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBNWTAKWJKQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[S+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217922 | |
| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676-88-0 | |
| Record name | Sulfonium, trimethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 676-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is Trimethylsulfonium Tetrafluoroborate formed, and what does the research indicate about its reactivity?
A1: The research paper describes the formation of Trimethylsulfonium Tetrafluoroborate through the reaction of Benzenediazonium Tetrafluoroborate (I) with Dimethyl Sulfide []. While the paper doesn't delve into the specific properties of Trimethylsulfonium Tetrafluoroborate, it suggests that the reaction mechanism involves the phenyl cation, generated from Benzenediazonium Tetrafluoroborate, attacking the lone electron pair on the sulfur atom of Dimethyl Sulfide []. This reactivity highlights the potential of Trimethylsulfonium Tetrafluoroborate as an electrophilic methylating agent, a characteristic commonly observed in sulfonium salts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1352073.png)





